![molecular formula C16H15Cl2NO2S B2755950 (E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1090686-32-0](/img/structure/B2755950.png)
(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide, commonly referred to as Diclomec, is a chemical compound that belongs to the family of sulfonamide-based nonsteroidal anti-inflammatory drugs (NSAIDs). Diclomec is known for its potent analgesic, anti-inflammatory, and antipyretic properties.
Aplicaciones Científicas De Investigación
1. Endothelin Receptor Antagonist
(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide derivatives have been studied as part of a novel class of endothelin (ET) receptor antagonists. These compounds, including YM-598 monopotassium, show promising oral antagonistic activities and pharmacokinetic profiles, and some are in clinical trials. Studies have explored the structure-activity relationships (SARs) of these compounds, particularly in the 2-phenylethenesulfonamide region, to enhance their effectiveness as ET(A)/ET(B) mixed antagonists (Harada et al., 2001).
2. Biological Screening and Enzyme Inhibition
Research has been conducted on derivatives of (E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide for their biological potential. Synthesized derivatives have been screened against Gram-negative and Gram-positive bacteria and evaluated for their enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
3. Anticancer Applications
Some (E)-N-aryl-2-arylethenesulfonamide analogues have been synthesized and evaluated for their anticancer activity. Certain compounds in this series demonstrated potent cytotoxicity against a wide spectrum of cancer cell-lines, including drug-resistant cell-lines. These compounds also exhibited potential in vivo as anticancer agents, with studies indicating their ability to disrupt microtubule formation and arrest cells in the mitotic phase (Reddy et al., 2013).
4. Chemical Genetics in Plant Biology
A study explored small molecules with ethylene-like biological activity for their effects on Arabidopsis seedlings. Among the compounds tested, certain analogues displayed promising biological activity, including induction of a triple response in Arabidopsis. This research contributes to understanding the action mechanism of these compounds in plant biology and their potential use in studying plant growth and development (Oh et al., 2017).
Propiedades
IUPAC Name |
(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-12(15-8-7-14(17)11-16(15)18)19-22(20,21)10-9-13-5-3-2-4-6-13/h2-12,19H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQTVHIBFWKGCE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

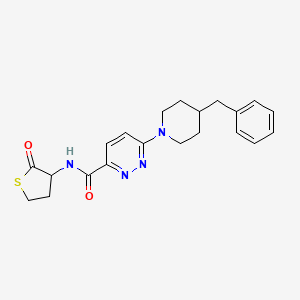
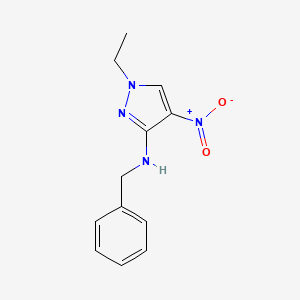

![(16Z)-16-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-14-methyl-2-oxa-14-azatetracyclo[7.4.3.0^{1,10}.0^{3,8}]hexadeca-3,5,7-trien-15-one](/img/structure/B2755874.png)
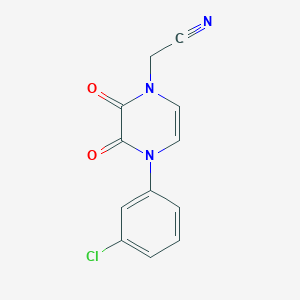
![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)
![4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2755878.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)

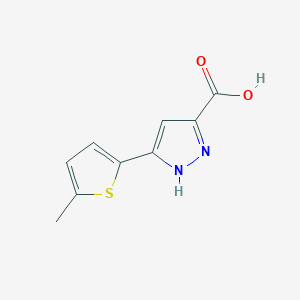

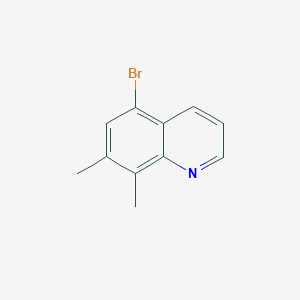
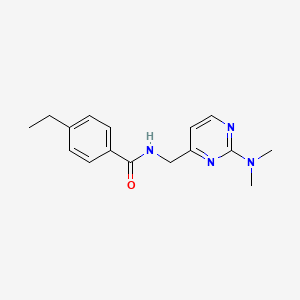
![2-(3-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2755889.png)